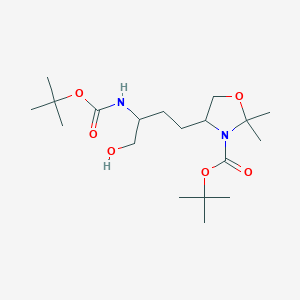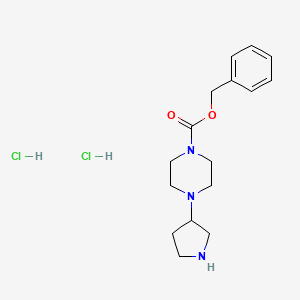
3-Amino-4-(4-phenoxyphenyl)butyric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-phenoxyphenyl)butyric Acid is a chemical compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes an amino group and a phenoxyphenyl group attached to a butyric acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-phenoxyphenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The final step involves hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Protecting groups such as t-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may be used to protect the amino group during synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-phenoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The phenoxy group can be reduced to form phenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
3-Amino-4-(4-phenoxyphenyl)butyric Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-phenoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 4-Amino-3-phenylbutyric acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Uniqueness
3-Amino-4-(4-phenoxyphenyl)butyric Acid stands out due to its unique combination of an amino group and a phenoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors and inhibit inflammatory enzymes makes it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-amino-4-(4-phenoxyphenyl)butanoic acid |
InChI |
InChI=1S/C16H17NO3/c17-13(11-16(18)19)10-12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,13H,10-11,17H2,(H,18,19) |
InChI Key |
ASESWNGZKTXENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12279682.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)


![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)
![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)



![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)

